N-(butan-2-yl)thian-4-amine
CAS No.:
Cat. No.: VC17764659
Molecular Formula: C9H19NS
Molecular Weight: 173.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NS |
|---|---|
| Molecular Weight | 173.32 g/mol |
| IUPAC Name | N-butan-2-ylthian-4-amine |
| Standard InChI | InChI=1S/C9H19NS/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | NBDVVBQZQIZCAI-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC1CCSCC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(Butan-2-yl)thian-4-amine features a six-membered tetrahydrothiopyran ring, a saturated sulfur-containing heterocycle, with a secondary amine group (-NH-) at the 4-position. The butan-2-yl substituent () introduces a branched alkyl chain, imparting steric bulk and influencing the compound’s electronic profile. The sulfur atom in the thian ring contributes to the molecule’s polarity, while the amine group enables hydrogen bonding and nucleophilic reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 173.32 g/mol | |
| Purity | ≥95% (HPLC) | |
| CAS Number | 1153348-16-3 | |
| Discontinued Status | Yes (commercial availability) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
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Ring-Closing Strategies: Cyclization of 4-mercaptoamines with α,ω-dihaloalkanes.
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Amine Alkylation: Direct alkylation of thian-4-amine with 2-bromobutane under basic conditions .
Route 1: Thian Ring Formation
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Step 1: React 4-aminobutan-1-thiol with 1,5-dibromopentane in the presence of to form the thian ring.
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Step 2: Alkylate the secondary amine with 2-bromobutane using NaH as a base .
Route 2: Direct Alkylation
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Step 1: Protect thian-4-amine with a tert-butoxycarbonyl (Boc) group.
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Step 2: Perform alkylation with 2-bromobutane using as a strong base.
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Step 3: Deprotect with trifluoroacetic acid to yield the final product .
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 40–50% | 60–70% |
| Purity | 90–95% | ≥95% |
| Key Challenge | Over-alkylation | Boc-deprotection efficiency |
Reactivity and Functionalization
Nucleophilic Amine Reactions
The secondary amine undergoes typical reactions:
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Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) .
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Sulfonylation: Reacts with sulfonyl chlorides to yield sulfonamides .
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Mannich Reactions: Participates in three-component couplings with aldehydes and ketones .
Sulfur-Based Reactivity
The thian ring’s sulfur atom can be oxidized to sulfoxides or sulfones using or , altering the ring’s electronic properties .
Structurally analogous amines are cited in patents as intermediates for herbicides and plant growth regulators . For example, US20040157739A1 describes bicyclic amine derivatives with phytotoxic activity, suggesting that N-(butan-2-yl)thian-4-amine could serve as a precursor for similar bioactive agents .
Pharmaceutical Intermediates
The compound’s amine and sulfur motifs are common in antiviral and antibacterial agents. For instance, thiomorpholine derivatives exhibit protease inhibition, implying potential utility in drug discovery .
Comparative Analysis with Related Amines
Table 3: Structural and Functional Comparison
| Compound | Structure | Key Differences | Applications |
|---|---|---|---|
| N-(Butan-2-yl)thian-4-amine | Thian ring, branched alkyl | Higher steric bulk | Agrochemical intermediates |
| Tetrahydrothiophene-3-amine | Five-membered ring | Reduced ring strain | Solvent additives |
| 4-Aminothiacyclohexane | No alkyl substitution | Lower lipophilicity | Polymer modifiers |
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